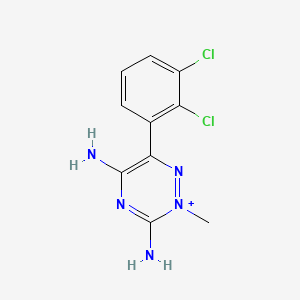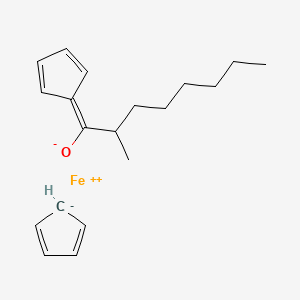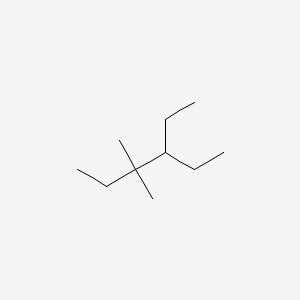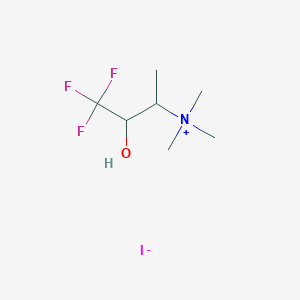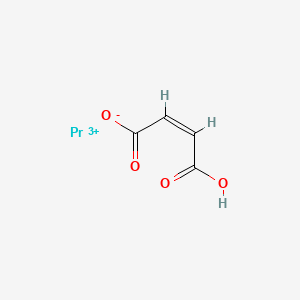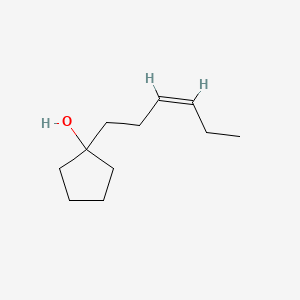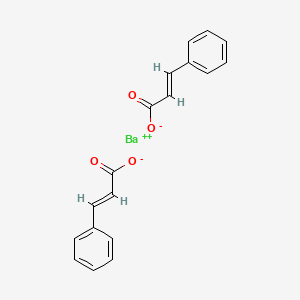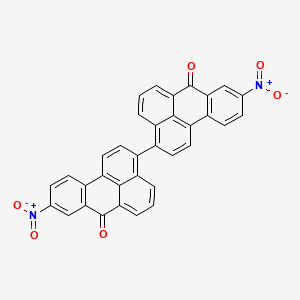
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor polycyclic aromatic hydrocarbon, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents like bromine, electrophiles for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or alkyl groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and dyes.
Biology
Research into the biological activity of this compound includes its potential use as an anticancer agent due to its ability to intercalate with DNA.
Medicine
The compound’s derivatives are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. For instance, its ability to intercalate with DNA can disrupt cellular processes, leading to potential anticancer activity. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings.
Benz(a)anthracene: Another PAH with four fused rings, similar in structure but lacking the nitro and ketone functionalities.
9,10-Anthraquinone: A related compound with two ketone groups on the central ring.
Properties
CAS No. |
38157-00-5 |
|---|---|
Molecular Formula |
C34H16N2O6 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
9-nitro-3-(9-nitro-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H16N2O6/c37-33-27-5-1-3-23-19(11-13-25(31(23)27)21-9-7-17(35(39)40)15-29(21)33)20-12-14-26-22-10-8-18(36(41)42)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H |
InChI Key |
SUVZNHFNCGLZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)[N+](=O)[O-])C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



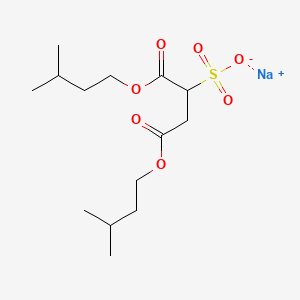

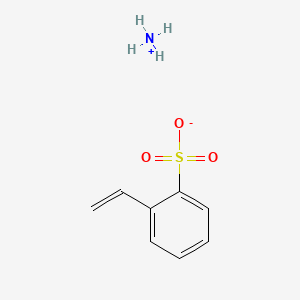
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
